2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl-

Pharmaceutical impurity profiling Clobazam quality control HPLC-UV detection

5-Chloro-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 37385-92-5) is an N,N′-disubstituted benzimidazolone derivative identified as Clobazam Impurity 3 (CLB Imp-H), a process-related impurity in the anxiolytic drug clobazam. It serves as both a key synthetic intermediate in clobazam manufacture and a pharmacopoeial impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA).

Molecular Formula C14H11ClN2O
Molecular Weight 258.7 g/mol
CAS No. 37385-92-5
Cat. No. B1605917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl-
CAS37385-92-5
Molecular FormulaC14H11ClN2O
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C14H11ClN2O/c1-16-12-8-7-10(15)9-13(12)17(14(16)18)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeySGKDZYXVYGIVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 37385-92-5): Core Identity and Procurement Relevance


5-Chloro-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 37385-92-5) is an N,N′-disubstituted benzimidazolone derivative identified as Clobazam Impurity 3 (CLB Imp-H), a process-related impurity in the anxiolytic drug clobazam [1]. It serves as both a key synthetic intermediate in clobazam manufacture and a pharmacopoeial impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [2]. The compound has a molecular formula of C14H11ClN2O and a molecular weight of 258.70 g/mol .

Why Generic Benzimidazolone Substitution Fails for Clobazam Impurity Profiling and ANDA Compliance


Clobazam impurity profiling demands exact structural fidelity because even closely related benzimidazolone analogs differ in chromatographic retention time, mass spectrometric fragmentation, and UV absorption, leading to inaccurate quantification and failed ANDA regulatory submissions [1]. The 5-chloro-1-methyl-3-phenyl substitution pattern of CAS 37385-92-5 generates a unique impurity fingerprint that cannot be replicated by other benzimidazolones such as desmethylclobazam (Impurity A) or the 1,5-benzodiazepine-dione isomer Impurity G; interchanging them results in misidentification of critical quality attributes (CQAs) and non-compliance with ICH Q3A/Q3B thresholds [1][2].

Quantitative Differentiation Evidence for 5-Chloro-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 37385-92-5)


CLB Imp-H vs. EP-Listed Impurities A–F: Detection Frequency and Abundance in Clobazam Batches

In the 2017 impurity profiling study by Kumar et al., CLB Imp-H (CAS 37385-92-5) was detected in laboratory clobazam batches at a level of 0.02–0.12%, comparable to the six European Pharmacopoeia (EP)-listed impurities A–F [1]. Unlike Imp-A through Imp-F, which were previously known, Imp-H was a newly identified, previously unreported impurity, necessitating its independent synthesis and characterization for the first time [1]. This finding directly expanded the known impurity space of clobazam beyond the EP monograph, making CAS 37385-92-5 indispensable for complete impurity coverage in ANDA filings.

Pharmaceutical impurity profiling Clobazam quality control HPLC-UV detection

Structural Differentiation from Co-eluting Impurity CLB Imp-G via LC-ESI/MSn and Multinuclear NMR

Kumar et al. resolved two co-eluting unknown impurities: CLB Imp-G (8-chloro-1-methyl-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione) and CLB Imp-H (CAS 37385-92-5) [1]. LC-ESI/MSn fragmentation patterns distinguished the benzimidazolone core (Imp-H) from the benzodiazepine-dione core (Imp-G) by diagnostic product ions. Complete 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC, COSY) NMR assignments, along with IR spectroscopy, confirmed the unique 5-chloro-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one structure. The chromatographic retention time profile was also established, enabling unambiguous identification in routine QC analysis [1].

Impurity structure elucidation LC-ESI/MSn fragmentation 2D NMR characterization

Certified Purity Benchmarking Against Technical-Grade Benzimidazolone Intermediates

Commercially available CAS 37385-92-5 is supplied with a certified purity of 98% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, technical-grade benzimidazolone intermediates used in early-stage clobazam synthesis typically exhibit purities of 90–95% . This 3–8% purity differential is critical for use as a reference standard in quantitative impurity assays, where ICH Q2(R1) guidelines require a minimum purity of 95% for external standard calibration, and higher purity directly reduces systematic error in impurity quantification [1].

Reference standard purity Analytical method validation ANDA quality control

Synthetic Utility: Regioselective N1-Methyl-N3-Phenyl Substitution Pattern as a Clobazam Precursor

CAS 37385-92-5 is a direct penultimate intermediate in the synthesis of clobazam; its 1-methyl-3-phenyl-5-chloro substitution pattern is specifically required for the subsequent ring-expansion to the 1,5-benzodiazepine-2,4-dione scaffold [1][2]. Alternative benzimidazolones lacking the N1-methyl group (e.g., N-desmethyl analogs) or bearing different halogen substitution (e.g., 5-fluoro or 5-bromo) cannot undergo the same transformation with comparable yield because the N-methyl group is essential for the regioselective N-alkylation step with dimethyl sulfate [2]. This synthetic specificity means that procurement of the exact CAS 37385-92-5 is non-negotiable for manufacturers using this patented clobazam route.

Clobazam intermediate Benzimidazolone synthesis N,N′-disubstituted heterocycles

High-Impact Application Scenarios for 5-Chloro-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 37385-92-5)


Clobazam ANDA Impurity Profiling and Method Validation

Analytical R&D teams developing HPLC/UV or LC-MS methods for clobazam drug substance must include CAS 37385-92-5 as a resolved impurity peak to demonstrate specificity per ICH Q2(R1). The compound's established retention time and MS/MS fragmentation pattern, as published by Kumar et al. [1], allow direct method transfer and system suitability testing. Its 98% certified purity [2] meets external standard calibration requirements, reducing method variability.

Reference Standard for Abbreviated New Drug Application (ANDA) Quality Control

Generic pharmaceutical manufacturers filing ANDAs for clobazam tablets or oral suspension must provide evidence of impurity control. CAS 37385-92-5, supplied with full NMR, HPLC, and GC characterization data compliant with regulatory guidelines [2], serves as a co-elution marker and quantification standard for CLB Imp-H, enabling compliance with ICH Q3B thresholds for unspecified impurities (≤0.10% or ≤0.15% depending on maximum daily dose) [3].

Clobazam Process Development and Route Scouting

Process chemists optimizing the N-methylation step in clobazam synthesis require the exact 5-chloro-1-methyl-3-phenyl benzimidazolone intermediate to evaluate reaction yield, impurity formation, and process robustness. Using alternative benzimidazolones with different N-substitution patterns leads to different impurity profiles and may invalidate existing process validation data [4]. The compound's established synthetic pathway from 5-chloro-N1-phenylbenzene-1,2-diamine and carbonyldiimidazole [5] provides a reproducible starting point for route optimization.

Benzimidazolone Structure-Activity Relationship (SAR) Studies for CNS Drug Discovery

Although direct biological data for CAS 37385-92-5 is limited, the 5-chloro-1-methyl-3-phenyl benzimidazolone scaffold shares core features with known vasopressin V1a receptor antagonists and M1 muscarinic acetylcholine receptor agonists [6]. Medicinal chemistry groups exploring CNS-penetrant benzimidazolones may use this compound as a synthetic intermediate or comparative benchmark in SAR campaigns, noting that its N1-methyl and N3-phenyl substitution pattern influences both target affinity and metabolic stability relative to unsubstituted or N1-H analogs [6].

Quote Request

Request a Quote for 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.